(S)-Indobufen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXAULLCROVIT-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-97-7 | |
| Record name | Indobufen, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOBUFEN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58LEO57GJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Investigations of Indobufen
Enantiomeric Forms and Nomenclatures
Indobufen (B1671881) is commercially available as a racemic mixture, containing equal proportions of its two enantiomers: (S)-indobufen and (R)-indobufen nih.govresearchgate.netnih.govnih.govgoogle.comthieme-connect.com. The compound's chirality arises from a stereogenic center at the alpha-carbon of the butyric acid side chain nih.govsci-hub.se. The (S)-enantiomer is systematically known as (2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid, with the CAS number 118289-97-7 . In scientific literature, these enantiomers are often referred to as (+)-S-indobufen and (-)-R-indobufen, reflecting their optical rotation nih.govnih.govresearchgate.netresearchgate.net. Research has established that the antiplatelet and anti-inflammatory activity of indobufen is predominantly associated with the (S)-enantiomer nih.govnih.govthieme-connect.com.
Stereoselective Pharmacodynamic Profiles
The distinct spatial arrangements of the (S) and (R) enantiomers lead to differential interactions with their biological targets, primarily the cyclooxygenase (COX) enzymes, resulting in stereoselective pharmacodynamic effects.
Studies have consistently demonstrated that the (S)-enantiomer of indobufen exhibits significantly greater potency in inhibiting cyclooxygenase (COX) activity and, consequently, thromboxane (B8750289) A2 (TXA2) synthesis compared to its (R)-counterpart nih.govnih.govsci-hub.senih.gov. Specifically, this compound is approximately two-fold more potent than the racemic mixture in inhibiting COX products nih.govsci-hub.senih.gov. Further investigations have indicated that this compound can be up to 7.2 times more potent than (R)-indobufen in this regard nih.gov. Another study noted that the (S)-enantiomer displays five times greater antiplatelet activity than the (R)-form . The (R)-enantiomer can inhibit the same enzyme, COX, but requires considerably higher concentrations to achieve a comparable effect sci-hub.senih.gov.
The differential potency is reflected in the concentrations required to elicit a therapeutic effect. This compound demonstrates treatment effects at lower concentrations (e.g., >50 mg/L), whereas (R)-indobufen requires higher concentrations (e.g., >140 mg/L) nih.gov. For instance, the IC50 value for this compound's inhibition of COX-1 is reported as 0.8 μM , while the (R)-enantiomer has an IC50 of approximately 53 ± 8 µg/mL sci-hub.senih.gov. In contrast, the racemic mixture shows IC50 values of 0.53 ± 0.06 µg/mL for TXB2 and 0.34 ± 0.02 µg/mL for PGE2 inhibition sci-hub.senih.gov.
Table 1: Differential Potency of Indobufen Enantiomers on COX Inhibition
| Enantiomer | COX Inhibition Potency (Relative) | IC50 (approximate) |
| This compound | ~2-fold more potent than racemate; 7.2-fold more potent than (R)-Indobufen; 5x greater antiplatelet activity than (R)-form. | 0.8 μM (COX-1) |
| (R)-Indobufen | Less potent than this compound. Affects COX at considerably higher concentrations. | 53 ± 8 µg/mL sci-hub.senih.gov |
| Racemic Indobufen | - | 0.53 ± 0.06 µg/mL (TXB2) sci-hub.senih.gov; 0.34 ± 0.02 µg/mL (PGE2) sci-hub.senih.gov |
The response to indobufen can also exhibit inter-individual variability. Notably, the (R)-enantiomer has been observed to show less inter-individual variation in its pharmacodynamic response compared to the (S)-enantiomer nih.govresearchgate.net. While this compound produces a treatment effect at lower concentrations, the greater consistency in response seen with (R)-indobufen suggests potential advantages in developing enantioselective formulations nih.govresearchgate.net. The inherent variability in the anti-platelet effect of indobufen underscores the potential benefit of utilizing pure enantiomers for more predictable therapeutic outcomes nih.gov.
Stereoselective Interactions with Biological Systems
The stereochemistry of indobufen influences its interactions with biological macromolecules, particularly plasma proteins, which in turn affects its pharmacokinetic profile.
Indobufen enantiomers demonstrate stereoselectivity in their binding to human serum proteins, primarily albumin nih.govresearchgate.netresearchgate.netgoogle.com. This enantioselective protein binding is a critical factor influencing the distribution and elimination of the drug. Investigations using racemic mixtures and pure enantiomers revealed that the (-)-R-enantiomer binds more strongly to human serum albumin than the (+)-S-enantiomer nih.govresearchgate.netresearchgate.net.
The binding parameters determined for indobufen enantiomers to human serum albumin are detailed below:
Table 2: Protein Binding Parameters of Indobufen Enantiomers to Human Serum Albumin
| Enantiomer | Binding Constant (K) (x 10⁵ M⁻¹) | Number of Binding Sites (n) |
| (-)-R-Indobufen (from racemic mixture) | 11.95 ± 0.98 | 0.72 ± 0.02 |
| (+)-S-Indobufen (from racemic mixture) | 4.65 ± 0.02 | 0.92 ± 0.01 |
| (+)-S-Indobufen (studied alone) | 2.10 ± 0.18 | 1.87 ± 0.17 |
This difference in protein binding affinity has direct implications for the enantiomers' pharmacokinetics. The (+)-S-enantiomer is eliminated more rapidly than its (-)-R-antipode nih.govresearchgate.netresearchgate.netnih.gov. This faster elimination is attributed to its weaker binding to serum proteins, leading to a lower area under the curve (AUC) for the (S)-enantiomer nih.govresearchgate.netresearchgate.netnih.gov. Furthermore, the (-)-R-enantiomer can displace the (+)-S-enantiomer from protein binding sites, potentially increasing the steady-state concentration of the free, active (S)-enantiomer in patients researchgate.net.
Advanced Synthetic Methodologies for S Indobufen
Strategies for Racemic Indobufen (B1671881) Synthesis
The synthesis of racemic indobufen serves as a crucial starting point, with subsequent resolution to isolate the desired (S)-enantiomer.
Recent advancements have focused on developing environmentally friendly and efficient synthetic routes. A notable metal-free cascade synthesis has been developed, offering high yields and simplified purification. researchgate.netresearchgate.netthieme-connect.com This multi-step process, which can be performed on a hectogram scale, includes esterification, reduction, a reductive amination/condensation cascade, and finally hydrolysis and recrystallization. researchgate.netthieme-connect.comthieme-connect.com
The key steps in this metal-free cascade synthesis are:
Esterification: The initial protection of the carboxylic acid group. researchgate.net
Reduction: Conversion of a nitro group to an amine.
Reductive Amination/Condensation Cascade: A crucial step triggered by a Hantzsch ester like diludine, leading to the formation of the isoindolinone core. researchgate.netresearchgate.net
Hydrolysis and Recrystallization: Deprotection and purification to yield indobufen that meets pharmacopoeia standards. researchgate.netresearchgate.net
A common traditional method for synthesizing the isoindolinone scaffold involves the condensation of 2-(4-aminophenyl)butyric acid with phthalic anhydride, followed by reduction. researchgate.netthieme-connect.com However, this method suffers from drawbacks such as the need for large quantities of acetic acid as a solvent and generally lower yields. researchgate.netthieme-connect.com
Table 1: Comparison of Racemic Indobufen Synthesis Methodologies
| Parameter | Traditional Method | Metal-Free Cascade Synthesis |
| Key Reagents | 2-(4-aminophenyl)butyric acid, Phthalic anhydride, Acetic acid | Diludine, 2-carboxybenzaldehyde |
| Catalyst | Often involves metal catalysts for reduction | Metal-free researchgate.net |
| Key Transformation | Condensation followed by reduction researchgate.netthieme-connect.com | Reductive amination/condensation cascade researchgate.netresearchgate.net |
| Overall Yield | Generally lower researchgate.netthieme-connect.com | 72-78% |
| Purity | Requires significant purification | >99% after recrystallization |
| Environmental Impact | Generates metal waste, uses large solvent volumes | More environmentally friendly researchgate.net |
| Scalability | Industrial production exists researchgate.net | Demonstrated at hectogram scale thieme-connect.com |
For industrial-scale production, efficiency, cost-effectiveness, and environmental impact are paramount. The metal-free cascade synthesis shows promise for large-scale production due to its high yield, mild reaction conditions, and simplified post-treatment procedures. researchgate.netresearchgate.netthieme-connect.com The ability to obtain high-purity indobufen through simple recrystallization is a significant advantage for industrial applications. researchgate.netresearchgate.net
Continuous flow chemistry is another approach being explored for the synthesis of indobufen intermediates, which could offer advantages in terms of safety, consistency, and scalability. google.com
Asymmetric Synthesis of (S)-Indobufen
Directly obtaining the enantiomerically pure this compound is highly desirable as it is significantly more potent than the (R)-enantiomer. ncats.ioresearchgate.netnih.gov
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to form the desired (S)-configuration at the chiral center. After the stereoselective reaction, the auxiliary is removed. While the use of specific chiral auxiliaries for this compound is a recognized strategy, detailed examples in the provided search results are limited. However, the general principle involves forming a diastereomeric intermediate that allows for the stereoselective creation of the chiral center. wikipedia.org
Resolution is a common method to separate enantiomers from a racemic mixture.
High-Performance Liquid Chromatography (HPLC): A direct method for resolving indobufen enantiomers has been developed using a chiral stationary phase, specifically cellulose (B213188) tris(3,5-dimethylphenylcarbamate) derivative (Chiralcel OD). nih.gov This HPLC method is suitable for determining the optical purity of (S)-(+)-indobufen and for quality control of finished dosage forms. nih.gov
Capillary Zone Electrophoresis (CZE): A stereospecific CZE method has been established for the quantification of indobufen enantiomers. researchgate.netnih.gov This technique utilizes a chiral selector, such as heptakis 2,3,6-tri-O-methyl-beta-cyclodextrin, to separate the enantiomers. researchgate.netnih.gov The method has been validated and proven useful in pharmacokinetic studies of indobufen enantiomers. researchgate.netnih.gov
Crystallization-Induced Deracemization: A novel one-pot deracemization method using a bifunctional chiral agent has been reported for the conversion of racemic indobufen to the desired enantiomer. researchgate.net This technique involves the formation of enantiospecific cocrystals, followed by racemization of the undesired enantiomer in solution, ultimately leading to a high yield of the target enantiomer. researchgate.net
Table 2: Resolution Techniques for Indobufen Enantiomers
| Technique | Principle | Chiral Selector/Stationary Phase | Application |
| HPLC | Differential interaction with a chiral stationary phase nih.gov | Cellulose tris(3,5-dimethylphenylcarbamate) derivative (Chiralcel OD) nih.gov | Quality control, determination of optical purity nih.gov |
| CZE | Differential migration in an electric field in the presence of a chiral selector researchgate.netnih.gov | Heptakis 2,3,6-tri-O-methyl-beta-cyclodextrin researchgate.netnih.gov | Quantification in biological samples, pharmacokinetic studies researchgate.netnih.gov |
| Crystallization-Induced Deracemization | Enantiospecific cocrystallization and in-situ racemization researchgate.net | Bifunctional chiral agents researchgate.net | Asymmetric synthesis, production of enantiomerically pure drugs researchgate.net |
Molecular and Cellular Mechanisms of Action
Cyclooxygenase Pathway Inhibition
(S)-Indobufen functions by inhibiting the cyclooxygenase enzymes, which are responsible for the initial step in the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). This inhibition leads to a cascade of downstream effects on platelet activation and aggregation.
This compound is characterized as a reversible inhibitor of cyclooxygenase-1 (COX-1) nih.govresearchgate.net. Unlike irreversible inhibitors, such as aspirin (B1665792), which permanently acetylate the COX enzyme, Indobufen (B1671881) forms a complex with COX-1 that can be broken down, allowing the enzyme to regain its activity nih.govresearchgate.net. This reversible binding mechanism means that the antiplatelet effects of Indobufen are transient and diminish as the drug is cleared from the system, with platelet function generally returning to baseline levels within approximately 24 hours researchgate.net. This reversibility is a key distinguishing feature compared to aspirin's long-lasting effect on platelets nih.govresearchgate.net.
While both COX-1 (Prostaglandin H Synthase-1, PGHS-1) and COX-2 (Prostaglandin H Synthase-2, PGHS-2) are targets for non-steroidal anti-inflammatory drugs (NSAIDs), Indobufen primarily targets COX-1. Studies indicate that the S-enantiomer of Indobufen is significantly more potent in inhibiting cyclooxygenase products than the racemic mixture, with the R-enantiomer showing considerably lower activity researchgate.net. Racemic Indobufen exhibits an IC50 value for thromboxane (B8750289) B2 (TxB2) synthesis of 0.53 ± 0.06 µg/mL and for prostaglandin E2 (PGE2) synthesis of 0.34 ± 0.02 µg/mL researchgate.net. The S-isomer is approximately twice as potent as the racemate researchgate.net. This suggests a degree of selectivity for COX-1, particularly within platelets.
Table 1: Inhibition of Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2) Synthesis by Racemic Indobufen
| Parameter | IC50 (µg/mL) |
| TxB2 Synthesis | 0.53 ± 0.06 |
| PGE2 Synthesis | 0.34 ± 0.02 |
Data derived from researchgate.net.
A primary consequence of COX-1 inhibition by this compound is the suppression of thromboxane A2 (TxA2) synthesis in platelets nih.govresearchgate.net. TxA2 is a potent mediator of platelet activation and aggregation, as well as a vasoconstrictor. By inhibiting the enzyme responsible for its production, Indobufen effectively reduces TxA2 levels, thereby mitigating platelet pro-thrombotic activity nih.govresearchgate.netpreprints.orgpsu.edu. Ex vivo studies have demonstrated a significant reduction in platelet thromboxane synthesis following Indobufen administration, with inhibition levels reaching 98% within 2 hours, remaining substantial at 89% after 12 hours, and attenuating to 47% by 24 hours, underscoring its reversible nature researchgate.net.
Table 2: Reversible Inhibition of Platelet Thromboxane Synthesis
| Parameter | Inhibition Level | Time Post-Administration |
| Platelet Thromboxane Synthesis | 98% | 2 hours |
| Platelet Thromboxane Synthesis | 89% | 12 hours |
| Platelet Thromboxane Synthesis | 47% | 24 hours |
Data derived from researchgate.net.
Inhibition of the cyclooxygenase pathway by Indobufen also impacts the synthesis of prostaglandin E2 (PGE2) researchgate.netresearchgate.net. PGE2 is a key prostanoid involved in inflammatory processes, pain, and fever, but it also plays a role in physiological functions such as maintaining gastric mucosal integrity nih.govpsu.eduresearchgate.net. While Indobufen reduces PGE2 synthesis, its reversible inhibition of COX-1 in gastric parietal cells is associated with a better gastrointestinal tolerability profile compared to irreversible COX inhibitors nih.govresearchgate.net.
Platelet Function Modulation Beyond COX Inhibition
While COX inhibition is the primary mechanism, Indobufen's effects on platelet function extend to directly inhibiting aggregation induced by various agonists.
This compound effectively inhibits platelet aggregation induced by a range of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, adrenaline (epinephrine), and platelet activating factor (PAF) researchgate.netresearchgate.netsci-hub.se. This broad-spectrum inhibition of agonist-induced platelet aggregation is observed in platelets from both healthy individuals and those with cardiovascular conditions researchgate.net. Studies have shown marked inhibition of aggregation induced by these agonists approximately 3 hours after administration researchgate.netresearchgate.net. Furthermore, Indobufen has been observed to inhibit the release reaction and the secondary wave of aggregation triggered by these agonists researchgate.net. The maximum inhibitory effect on platelet aggregation typically occurs around 2 hours post-administration, with a gradual return to baseline values indicating the reversible nature of its action researchgate.net.
Table 3: Inhibition of Platelet Aggregation by Indobufen with Various Agonists
| Agonist | Inhibition Observed | Time to Maximum Effect (Approx.) |
| Adenosine Diphosphate (ADP) | Marked inhibition of aggregation | 3 hours |
| Collagen | Marked inhibition of aggregation | 3 hours |
| Adrenaline (Epinephrine) | Marked inhibition of aggregation | 3 hours |
| Platelet Activating Factor (PAF) | Marked inhibition of aggregation | 3 hours |
Data derived from researchgate.netresearchgate.net.
Effects on Platelet Adhesion
Platelet adhesion is a critical initial step in hemostasis and thrombosis, where platelets bind to the damaged vascular endothelium. This compound, by inhibiting cyclooxygenase-1 (COX-1), reduces the production of thromboxane A2 (TXA2), a potent mediator that promotes platelet activation and aggregation thoracickey.compatsnap.com. TXA2 plays a role in amplifying platelet responses, including those that contribute to adhesion under shear stress thoracickey.com. Furthermore, studies suggest that indobufen can also reduce platelet levels of factors such as platelet factor 3 (PF3) and platelet factor 4 (PF4) nih.govscilit.comsci-hub.se. PF3 is a phospholipid expressed on activated platelet membranes that participates in platelet aggregation nih.gov. The reduction of these factors may indirectly influence the processes involved in platelet adhesion and subsequent aggregation nih.govsci-hub.semdpi.com.
Anticoagulant Mechanisms and Coagulation Cascade Interactions
While primarily known as an antiplatelet agent, indobufen has demonstrated anticoagulant activities in various studies. These effects appear to be mediated through its influence on both the intrinsic and extrinsic coagulation pathways, as well as its impact on specific coagulation factors and platelet-derived factors involved in coagulation nih.govresearchgate.netnih.govmdpi.com.
Influence on Activated Partial Thromboplastin Time (APTT)
Animal experiments have indicated that indobufen can significantly prolong the Activated Partial Thromboplastin Time (APTT) nih.govresearchgate.netnih.govmdpi.com. The APTT is a measure of the intrinsic and common pathways of the coagulation cascade. A prolonged APTT suggests that indobufen interferes with these pathways, potentially by affecting the activity or levels of factors involved in the intrinsic system nih.govmdpi.com. This finding suggests that indobufen's anticoagulant effect is at least partly mediated through the endogenous coagulation system nih.govnih.govmdpi.com.
Influence on Thrombin Time (TT)
Studies have reported that indobufen can prolong the Thrombin Time (TT) nih.govresearchgate.netnih.govmdpi.com. The TT measures the time it takes for thrombin to convert fibrinogen into fibrin (B1330869), reflecting the final common pathway of coagulation and the integrity of fibrinogen. A prolonged TT suggests an interference with fibrin formation, potentially due to effects on fibrinogen itself or the conversion process nih.govmdpi.com. This indicates that indobufen may also influence the fibrinolytic system or the conversion of fibrinogen to fibrin mdpi.com.
Regulation of Platelet Factors (PF3, PF4)
Indobufen has been observed to reduce the plasma levels of platelet factor 3 (PF3) and platelet factor 4 (PF4) nih.govscilit.comsci-hub.semdpi.com. PF3 is a phospholipid component essential for the assembly of coagulation factor complexes on activated platelet surfaces, particularly for the activation of FX and prothrombin nih.govmdpi.com. PF4 is a chemokine released from activated platelets that can bind to FV, promoting pro-coagulant activities nih.gov. By reducing PF3 and PF4, indobufen may impair the pro-coagulant surface provided by activated platelets, thereby diminishing the efficiency of coagulation factor activation nih.govmdpi.com. One study noted that indobufen's effect on reducing PF3 was superior to that of warfarin (B611796) sodium in experimental models nih.gov.
Cellular Signaling Pathway Modulation
A significant cellular mechanism of this compound is its capacity to downregulate the expression and activity of Tissue Factor (TF) in monocytes. medchemexpress.comchemsrc.comresearchgate.netnih.gov TF is a crucial initiator of the extrinsic coagulation cascade, and its increased expression in monocytes is associated with pro-thrombotic and inflammatory states. Studies have demonstrated that this compound prevents TF expression and activity in both isolated and whole blood monocytes, particularly when stimulated by agents like lipopolysaccharide (LPS). researchgate.netnih.govoup.com This downregulation is closely linked to its inhibitory effect on thromboxane A2 (TxA2) synthesis. researchgate.netnih.govoup.com Research indicates that TxA2, produced via cyclooxygenase activity, stimulates TF expression and activity in monocytes. researchgate.netescholarship.org By reducing TxA2 production, this compound effectively mitigates this pro-coagulant signaling. researchgate.netnih.gov
This compound has been shown to prevent the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway. researchgate.netnih.govoup.comnih.gov This inhibition of ERK1/2 phosphorylation is identified as one of the mechanisms through which this compound exerts its negative effect on TF expression in monocytes. researchgate.netnih.govoup.comnih.gov Studies suggest that the reduction in TxA2 synthesis by this compound is associated with this prevention of ERK1/2 phosphorylation. researchgate.netoup.com Furthermore, it is understood that TF expression in monocytes can be dependent on integrin signaling, which involves tyrosine phosphorylation and subsequent activation of ERK1/2, a process essential for TF expression. oup.com Therefore, by inhibiting ERK1/2 phosphorylation, this compound interferes with this signaling cascade leading to TF upregulation.
In contrast to its effect on ERK1/2, this compound does not appear to significantly alter the phosphorylation status of p38 mitogen-activated protein kinase (p38 MAPK). medchemexpress.comchemsrc.comoup.com Studies evaluating the impact of this compound on LPS-stimulated monocytes have reported that while ERK1/2 phosphorylation is reduced, the levels of phosphorylated p38 remain unaltered. medchemexpress.comchemsrc.comoup.com This selective action on the ERK1/2 pathway, without affecting p38, highlights a specific modulation of intracellular signaling by this compound.
Thromboxane A2 (TxA2) exerts its effects primarily through the thromboxane prostanoid (TP) receptor, which is expressed on various cell types including platelets, endothelial cells, macrophages, and monocytes. researchgate.netwikipedia.org Activation of the TP receptor contributes to platelet aggregation, vasoconstriction, and cell proliferation. nih.gov Crucially, TP receptor activation also plays a role in inducing TF expression and activity in monocytes and endothelial cells. researchgate.netescholarship.orgnih.gov Inhibition of the TP receptor, either through specific antagonists or indirectly via reduced TxA2 synthesis, can therefore mitigate TF expression. researchgate.netnih.gov this compound's primary mechanism involves reducing TxA2 production, thereby indirectly modulating TP receptor signaling and contributing to the downregulation of TF. researchgate.netnih.gov
Summary of Cellular Effects of this compound
| Target Pathway/Molecule | Observed Effect of this compound | Associated Mechanism/Notes |
| Tissue Factor (TF) in Monocytes | Downregulation/Inhibition | Via reduction of TxA2 synthesis and prevention of ERK1/2 phosphorylation. researchgate.netnih.govoup.com |
| Thromboxane A2 (TxA2) Synthesis | Suppression/Reduction | Achieved through reversible inhibition of COX enzymes. medchemexpress.comchemsrc.comresearchgate.netfrontiersin.org |
| Prostaglandin E2 (PGE2) Synthesis | No significant effect | Observed in LPS-stimulated monocytes. medchemexpress.comchemsrc.comresearchgate.netnih.govoup.com |
| ERK1/2 Phosphorylation | Prevention/Reduction | Linked to TF inhibition; TxA2 is known to induce ERK phosphorylation. researchgate.netnih.govoup.comnih.gov |
| p38 Phosphorylation | No significant effect | Levels of phosphorylated p38 remain unaltered. medchemexpress.comchemsrc.comoup.com |
| Thromboxane Receptor (TP) Signaling | Indirect Modulation | By reducing TxA2, a ligand for TP receptors; TP receptor activation is linked to TF induction. researchgate.netescholarship.orgnih.gov |
Preclinical Pharmacological Investigations
In Vitro Studies
In vitro studies have been instrumental in elucidating the direct pharmacological effects of (S)-indobufen on isolated biological components. These assays provide controlled environments to measure the compound's activity on specific cellular and enzymatic processes.
Platelet Aggregation Assays (Light Transmission Aggregometry - LTA)
Light Transmission Aggregometry (LTA) is a standard in vitro method used to assess platelet function by measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. mdpi.compractical-haemostasis.com Studies utilizing LTA have demonstrated that indobufen (B1671881) is an inhibitor of platelet aggregation.
The S-enantiomer of indobufen is primarily responsible for its inhibitory effect on platelet aggregation. nih.gov In comparative studies, this compound was found to be more potent than its R-enantiomer. nih.gov Specifically, one study quantified this compound as being 7.2-fold more potent than (R)-indobufen in inhibiting platelet aggregation. nih.gov
The inhibitory effects of indobufen are observed in response to various platelet aggregation inducers. At a concentration of 10 µM, indobufen completely inhibited secondary platelet aggregation stimulated by ADP, epinephrine, and low concentrations of platelet-activating factor (PAF). nih.gov Higher concentrations of indobufen (100 µM) were required to completely inhibit platelet aggregation induced by arachidonic acid (1 mM) or collagen (2 µg/ml). nih.gov The inhibitory effect of indobufen is dose-dependent and reversible, with platelet function returning to normal within 24 hours of administration. nih.govmedpath.com
Table 1: In Vitro Inhibition of Platelet Aggregation by Indobufen
| Agonist | Indobufen Concentration | Effect | Reference |
|---|---|---|---|
| ADP, Epinephrine, PAF (low conc.) | 10 µM | Complete inhibition of secondary aggregation | nih.gov |
| Arachidonic Acid (1 mM), Collagen (2 µg/ml) | 100 µM | Complete inhibition of aggregation | nih.gov |
Thromboxane (B8750289) Biosynthesis Assays (TxB2, 11-dehydro-TxB2 Measurement)
Indobufen's mechanism of action is closely linked to its ability to inhibit the production of thromboxane A2 (TxA2), a potent mediator of platelet activation and vasoconstriction. The biosynthesis of TxA2 is assessed by measuring its stable metabolites, thromboxane B2 (TxB2) and 11-dehydrothromboxane B2 (11-dehydro-TxB2). nih.govwikipedia.org
In vitro studies have consistently shown that indobufen effectively suppresses TxB2 production. At a concentration of 10 µM, indobufen completely inhibited TxB2 production stimulated by ADP, epinephrine, and low concentrations of PAF. nih.gov A higher concentration of 100 µM was effective in completely inhibiting TxB2 production induced by arachidonic acid and collagen. nih.gov The S-enantiomer of indobufen is recognized as being more potent in inhibiting thromboxane formation. nih.gov
Monocyte Culture Studies (LPS-stimulated)
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of monocytes and macrophages, stimulating them to produce a variety of inflammatory mediators. nih.govnih.govresearchgate.net Studies on LPS-stimulated monocyte cultures have provided insights into the anti-inflammatory properties of indobufen.
In vitro and ex vivo studies have demonstrated that indobufen can suppress the activity of prostaglandin (B15479496) H synthase-2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), in monocytes at therapeutic plasma concentrations. ahajournals.org This is a key finding, as PGHS-2 is an inducible enzyme that plays a significant role in inflammatory processes. ahajournals.org In contrast, aspirin (B1665792) was only able to inhibit monocyte PGHS-2 transiently and at very high concentrations. ahajournals.org This suggests that indobufen may have a more sustained inhibitory effect on this inflammatory pathway in monocytes.
Enzyme Activity Assays (Cyclooxygenase Activity)
Indobufen is a reversible inhibitor of cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandins (B1171923), which are precursors to thromboxanes. nih.govnih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. sigmaaldrich.comspringernature.com
Studies have shown that indobufen acts as a reversible and non-competitive inhibitor of COX-1. nih.govresearchgate.net This reversible inhibition means that platelet function can be restored after the drug is cleared from the body. nih.gov The inhibitory effect of indobufen on cyclooxygenase is primarily attributed to the S-enantiomer, which is the active form of the drug in vitro. nih.gov The d-enantiomer, corresponding to the S-form, is responsible for the anti-cyclooxygenase activity of the compound. nih.gov
The inhibitory action of indobufen on COX activity is the primary mechanism by which it reduces the production of thromboxane A2 and subsequently inhibits platelet aggregation. nih.gov
Table 2: Characteristics of Indobufen's Cyclooxygenase Inhibition
| Enzyme | Type of Inhibition | Active Enantiomer | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Reversible, Non-competitive | This compound (d-enantiomer) | nih.govnih.govresearchgate.net |
Receptor Binding Studies (Indirect Evidence, e.g., TP Antagonism)
While direct receptor binding studies for this compound are not extensively detailed in the provided context, its mechanism of action is intrinsically linked to the thromboxane A2 receptor, also known as the TP receptor. wikipedia.orgclinpgx.org Indobufen's primary effect is the inhibition of thromboxane A2 synthesis, which in turn reduces the activation of TP receptors by their endogenous ligand. nih.gov
Therefore, the effects of indobufen can be considered an indirect form of TP receptor antagonism, as it diminishes the availability of the agonist required to activate the receptor. This is distinct from direct TP receptor antagonists, such as S-145 or terutroban, which bind to the receptor and block its activation by any agonist. clinpgx.orgnih.gov The therapeutic consequences of reducing TP receptor activation include the inhibition of platelet aggregation, vasoconstriction, and vascular cell proliferation. nih.gov
Ex Vivo Studies
Ex vivo studies involve the analysis of biological samples taken from a subject after the administration of a substance. These studies bridge the gap between in vitro experiments and in vivo effects by assessing the pharmacological impact of a compound and its metabolites in a physiological context.
Ex vivo investigations have confirmed the in vitro findings regarding indobufen's effects on platelet function. In a study involving healthy volunteers who received a 200 mg oral dose of indobufen, data obtained 2 hours after administration were consistent with the in vitro results. nih.gov This indicates that indobufen effectively inhibits the platelet arachidonate (B1239269) pathway in a living system. nih.gov
The S-enantiomer of indobufen is responsible for the anti-cyclooxygenase and antiplatelet activity observed ex vivo. nih.gov Studies have shown that the d-enantiomer of indobufen fully accounts for the inhibition of platelet function and the increase in bleeding time observed in humans after administration of the racemic mixture. nih.gov
Furthermore, ex vivo studies in healthy subjects have demonstrated that indobufen can significantly suppress monocyte PGHS-2 activity at therapeutic plasma concentrations, reinforcing the in vitro findings of its anti-inflammatory potential. ahajournals.org The dose-dependent antiplatelet effect of indobufen has also been verified in ex vivo analyses, with corresponding dose-dependent modifications in platelet cyclooxygenase activity, ATP release, and collagen-induced platelet aggregation. nih.gov
Platelet Function in Animal Models
This compound has demonstrated potent inhibitory effects on platelet aggregation in various animal models. Its efficacy was notably observed in studies where aggregation was induced by arachidonic acid. The administration of arachidonic acid intravenously to mice and rabbits typically induces mortality due to the formation of platelet aggregates in the lungs. nih.gov
In these models, this compound, administered by gavage, effectively reduced the mortality rate. nih.gov The compound's potency is highlighted by its 50% effective dose (ED50), which represents the dose required to protect 50% of the animals from the lethal effects of arachidonic acid. nih.gov In mice, the ED50 was determined to be 1.3 mg/kg, while in rabbits, it was even lower at 0.58 mg/kg. nih.gov These findings suggest that this compound is a powerful inhibitor of platelet aggregation in vivo. nih.gov
Table 1: Protective Effect of this compound Against Arachidonic Acid-Induced Mortality
| Animal Model | This compound ED₅₀ (mg/kg) |
|---|---|
| Mice | 1.3 |
| Rabbits | 0.58 |
Data sourced from a study on the inhibitory activity of indobufen on platelet aggregation in vivo. nih.gov
Whole Blood Monocyte Activity
Research has explored the effects of indobufen on tissue factor (TF) in human monocytes, a key initiator of the coagulation cascade. In studies using lipopolysaccharide (LPS)-stimulated whole blood, indobufen was shown to prevent the expression of TF surface antigen on monocytes. nih.gov
The mechanism behind this effect appears to be linked to the inhibition of thromboxane A2 (TxA2) synthesis. Indobufen's action leads to a reduction in TxA2, which in turn prevents the phosphorylation of ERK1/2, a critical step in the signaling pathway that leads to TF expression. nih.gov This down-regulation of TF in monocytes represents a novel activity of indobufen that complements its primary antiplatelet effects. nih.gov
In Vivo Animal Models
The anticoagulant properties of this compound have been assessed in vivo using mouse models. Studies have shown that the compound significantly prolongs both bleeding time and clotting time. nih.gov In a mouse bleeding time assay, this compound demonstrated a significant increase in the time taken for bleeding to cease, indicating an effect on platelet and capillary functions. nih.gov Similarly, the clotting time of mice was also significantly prolonged, which suggests that this compound acts on the endogenous anticoagulant system. nih.gov
Table 2: Effects of this compound on Bleeding and Clotting Time in Mice
| Parameter | Control Group (seconds) | This compound 80 mg/kg (seconds) | This compound 160 mg/kg (seconds) |
|---|---|---|---|
| Bleeding Time | ~100 | ~160 | ~180 |
| Clotting Time | ~125 | ~180 | ~220 |
Approximate values are derived from graphical data presented in a 2018 study on the anticoagulant activities of indobufen. nih.govresearchgate.net
The antithrombotic efficacy of this compound has been confirmed in rodent models of thrombus formation. nih.govnih.gov In a rat model utilizing an arterio-arterial microanastomosis to create a thrombogenic situation, untreated animals frequently developed occlusive thrombi. nih.gov Treatment with this compound almost completely prevented the formation of these thrombi. nih.gov
Further studies in rats compared the antithrombotic effect of this compound with other anticoagulants. nih.gov In these experiments, this compound significantly reduced both the wet and dry weight of the thrombus. nih.gov Notably, its efficacy in inhibiting thrombus wet weight was found to be significantly greater than that of rivaroxaban (B1684504) at a 1 mg/kg dose. nih.gov
Table 3: Inhibition of Thrombus Weight in Rats
| Treatment Group | Thrombus Wet Weight Inhibition Rate (%) | Thrombus Dry Weight Inhibition Rate (%) |
|---|---|---|
| This compound 40 mg/kg | ~55% | ~50% |
| This compound 80 mg/kg | ~65% | ~60% |
| Rivaroxaban 1 mg/kg | ~30% | ~40% |
Approximate values are derived from graphical data presented in a 2018 study comparing the effects of indobufen and other anticoagulants. nih.gov
Investigations into the anticoagulant mechanism of this compound have shown that it affects the levels of various coagulation factors in animal plasma. nih.govnih.gov Animal experiments revealed that intragastric administration of the compound can significantly reduce the plasma contents of Factors I (FI), II (FII), V (FV), VIII (FVIII), and X (FX). nih.govnih.gov
The effect of this compound on key coagulation factors has been compared to direct oral anticoagulants. nih.gov Its inhibitory effect on plasma FII was found to be more pronounced than that of the thrombin inhibitor dabigatran (B194492). nih.govnih.gov Furthermore, its effect on FX was superior to that of the FXa inhibitor rivaroxaban. nih.govnih.gov These results suggest that the anticoagulant effects of this compound are related to its influence on both the exogenous and endogenous coagulation systems. nih.gov
Table 4: Effect of this compound on Coagulation Factors in Rats
| Coagulation Factor | Effect of this compound (40 & 80 mg/kg) |
|---|---|
| Factor II (FII) | Significant reduction in content |
| Factor X (FX) | Significant reduction in content |
The study demonstrated that this compound significantly reduces the content of these key clotting factors in rat plasma. nih.gov
Analytical Methodologies for S Indobufen and Its Metabolites
Chromatographic Techniques for Enantiomeric Resolution
Chiral separation is paramount in the analysis of indobufen (B1671881), as the two enantiomers, (S)-indobufen and (R)-indobufen, may exhibit different pharmacological activities and metabolic fates. Chromatographic methods are the cornerstone of enantiomeric resolution.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary method for the direct separation of indobufen enantiomers. tandfonline.comeijppr.com These specialized columns create a chiral environment that allows for differential interaction with the (S) and (R) enantiomers, resulting in their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used and have demonstrated success in resolving a wide array of chiral compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). eijppr.comscience.gov The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal enantioselectivity. tandfonline.com For instance, a CHIRALPAK AD-RH column with a mobile phase of water-isopropanol-acetonitrile has been effectively used for the chiral separation of some pharmaceuticals. science.gov Similarly, a Chirex® 3005 column with a mobile phase of 0.01 M ammonium (B1175870) acetate (B1210297) in methanol (B129727) has been utilized for the analysis of ibuprofen (B1674241) enantiomers, a related NSAID. researchgate.net
Reversed-Phase HPLC with UV Detection for Diastereoisomer Separation
An alternative to direct enantiomeric separation involves the derivatization of the enantiomers to form diastereoisomers, which can then be separated on a standard achiral reversed-phase (RP) HPLC column. researchgate.net This indirect approach is well-established for the analysis of indobufen enantiomers in serum. researchgate.net In this method, indobufen enantiomers are converted into their L-leucinamide diastereoisomers. researchgate.net These diastereomers can then be effectively separated on a C18 RP-HPLC column with UV detection. researchgate.net
A rapid and selective liquid chromatography method with solid-phase extraction (SPE) has been described for quantifying indobufen enantiomers. researchgate.net This method utilizes an octadecyl chemically bound phase for extraction from serum. researchgate.net The separation is achieved on a C18 column with a mobile phase composed of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (pH 4.75). researchgate.net UV detection is typically set at 275 nm. researchgate.net The recovery of both indobufen enantiomers using this SPE method is reported to be in the range of 92.1-94.3%. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Derivatizing Agent | L-leucinamide | researchgate.net |
| Column | Reversed-Phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile-Potassium Dihydrogen Phosphate (pH 4.75; 10 mM) (38:62, v/v) | researchgate.net |
| Detection | UV at 275 nm | researchgate.net |
| Sample Preparation | Solid-Phase Extraction (C18) | researchgate.net |
Capillary Electrophoresis Techniques for Enantiomeric Separation
Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), has emerged as a powerful and efficient alternative to HPLC for the chiral separation of indobufen. nih.govmdpi.comnih.gov This technique offers advantages such as high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.govnih.gov
A direct and stereospecific CZE method has been developed to quantify indobufen enantiomers in human serum. nih.gov The separation is achieved in a fused silica (B1680970) capillary using a chiral selector, heptakis 2,3,6-tri-O-methyl-β-cyclodextrin, in a buffer at pH 5.0. nih.gov This method allows for the simultaneous separation of indobufen enantiomers along with other NSAIDs like flurbiprofen (B1673479) and ketoprofen. researchgate.netnih.gov UV detection is performed at 282 nm. researchgate.netnih.gov The method has been validated with calibration curves showing linearity in the range of 0.2-20.0 µg/ml for indobufen enantiomers in serum. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |
| Chiral Selector | Heptakis 2,3,6-tri-O-methyl-β-cyclodextrin | nih.gov |
| Buffer pH | 5.0 | nih.gov |
| Detection | UV at 282 nm | nih.gov |
| Linear Range (Serum) | 0.2-20.0 µg/ml | nih.gov |
Mass Spectrometry Applications
Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides unparalleled sensitivity and specificity for the analysis of drugs and their metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolomics
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for metabolomics studies, enabling the identification and quantification of a wide range of metabolites in biological samples. nih.govfrontiersin.org In the context of indobufen, LC-MS/MS has been used to investigate the metabolic changes induced by the drug in patients. nih.govfrontiersin.org
A study utilizing LC-MS/MS analyzed plasma samples from patients treated with indobufen to reveal alterations in metabolic pathways. nih.govfrontiersin.org The results indicated that indobufen administration significantly affects amino acid and choline (B1196258) metabolism. nih.govfrontiersin.org Specifically, four metabolites involved in phenylalanine metabolism were found to be specifically induced by indobufen. nih.gov These metabolomic studies enhance the understanding of the systemic effects of indobufen. nih.gov
Immunoenzymatic Techniques for Biomarker Quantification
Immunoenzymatic techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of specific biomarkers in biological fluids. researchgate.netresearchgate.net While not directly measuring this compound, these methods are crucial for assessing the drug's downstream effects on biological pathways.
In studies investigating the effects of indobufen, immunoenzymatic techniques have been employed to measure the levels of inflammation-related factors and other biomarkers. researchgate.netresearchgate.net For example, the stable metabolite of thromboxane (B8750289) A2, thromboxane B2, and prostaglandin (B15479496) E2 have been measured in monocyte supernatants using these techniques. researchgate.net Furthermore, ELISA has been used to validate the levels of inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-α (TNF-α) in the plasma of patients treated with indobufen. frontiersin.orgresearchgate.net This allows for the assessment of the anti-inflammatory effects of the drug.
Metabolic Pathways and Biotransformation
Primary Metabolic Routes
The primary metabolic pathways for (S)-indobufen are acyl glucuronidation and hydroxylation. nih.govnih.gov These processes transform the parent compound into more water-soluble forms, facilitating their excretion.
Glucuronidation represents a major metabolic route for this compound, particularly in mice. nih.govnih.gov This process involves the covalent addition of a glucuronic acid moiety to the drug molecule. wikipedia.org In this pathway, the acyl group of this compound is conjugated with glucuronic acid, forming an acyl glucuronide, which is then excreted through the kidneys. nih.gov In rats, while indobufen (B1671881) glucuronide is the main metabolite found in bile, very little is present in the urine. nih.gov
The oxidation pathway is another significant route in the metabolism of this compound, predominantly observed in rats. nih.govnih.gov This pathway involves the hydroxylation of the indobufen molecule. Specifically, 5-hydroxylation of the isoindoline (B1297411) ring occurs, followed by sulfation of the newly introduced hydroxyl group. nih.govnih.gov This two-step process accounts for a substantial portion of the radioactivity recovered in the urine of rats administered this compound. nih.gov
Table 1: Primary Metabolic Pathways of this compound in Preclinical Models
| Metabolic Pathway | Key Process | Primary Metabolite(s) | Predominant Species |
| Glucuronidation | Acyl conjugation with glucuronic acid | Indobufen acyl glucuronide | Mouse nih.govnih.gov |
| Oxidation | 5-hydroxylation and subsequent sulfation | 5-hydroxyindobufen and its sulfate (B86663) conjugate | Rat nih.govnih.gov |
Metabolomics Profiling in Preclinical Models
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive view of the metabolic effects of a drug. frontiersin.org Studies investigating the metabolomic profile of indobufen have revealed significant alterations in key metabolic pathways. nih.govfrontiersin.org
Research has demonstrated that indobufen can modulate amino acid metabolism. nih.govfrontiersin.org In a study involving patients who underwent percutaneous transluminal angioplasty, indobufen treatment was associated with changes in amino acid profiles. nih.gov Specifically, four metabolites involved in arginine and phenylalanine metabolism were notably affected by indobufen. nih.govfrontiersin.org Their levels were regulated by the drug, suggesting an influence on these metabolic pathways. nih.gov
In addition to amino acid metabolism, choline (B1196258) metabolism has also been identified as being affected by indobufen. nih.govfrontiersin.org Metabolomic analysis of plasma from patients treated with indobufen showed significant alterations in choline metabolism compared to untreated individuals. nih.govfrontiersin.org Choline is a vital nutrient involved in various physiological processes, including cell membrane structure and neurotransmitter synthesis. ahajournals.org The observed changes suggest that indobufen's pharmacological effects may extend to influencing the metabolic pathways involving this essential compound. nih.gov
Table 2: Metabolites Affected by Indobufen in a Clinical Setting
| Metabolic Pathway | Number of Affected Metabolites | Specific Metabolites Mentioned |
| Arginine and Phenylalanine Metabolism | 4 | Not explicitly named in the provided context nih.govfrontiersin.org |
| Choline Metabolism | Not specified | Not explicitly named in the provided context nih.govfrontiersin.org |
Specific Metabolites in Arginine and Phenylalanine Metabolism.researchgate.net
Recent metabolomic studies have provided significant insights into the influence of this compound on specific metabolic pathways, particularly those involving the amino acids arginine and phenylalanine. Research focused on plasma samples from patients has utilized advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites affected by the administration of the compound. physiology.orgahajournals.orgfrontiersin.org
A key study investigating the metabolic changes induced by this compound identified a total of four specific metabolites that were significantly modulated within the arginine and phenylalanine metabolism pathways. physiology.orgahajournals.orgfrontiersin.org These findings indicate that this compound's mechanism of action extends beyond its well-documented effects on platelet aggregation to influence amino acid metabolism. ahajournals.orgfrontiersin.org The regulation of these particular metabolites suggests a potential role in alleviating symptoms of vascular restenosis by influencing these metabolic routes. physiology.orgahajournals.org
The expression levels of these four metabolites were observed to be significantly regulated by this compound, with their concentrations nearing normal physiological levels in the study cohort. physiology.orgfrontiersin.org This modulation of arginine and phenylalanine metabolism is a distinct characteristic of the compound's biochemical profile. ahajournals.org While most metabolites identified in the broader study were linked to arginine and phenylalanine metabolism, the specific induction of four metabolites was attributed to indobufen. physiology.org
The detailed research findings are summarized in the table below, which lists the specific metabolites in the arginine and phenylalanine pathways affected by this compound.
Table 1: this compound-Induced Metabolites in Arginine and Phenylalanine Metabolism
| Metabolite Name | Metabolic Pathway |
| L-Glutamate | Arginine Metabolism |
| His-Glu | Arginine Metabolism |
| L-Citrulline | Arginine Metabolism |
| Pro-Leu | Phenylalanine Metabolism |
This interactive table is based on data from a metabolomic analysis of patient plasma. physiology.orgahajournals.orgfrontiersin.org
These findings underscore the importance of metabolomic analysis in uncovering the broader biochemical effects of pharmaceutical compounds. The identification of these specific metabolites enhances the understanding of this compound's pharmacodynamics. physiology.orgfrontiersin.org
Compound Index
Structure Activity Relationship Sar and Derivative Studies
Structure-Activity Relationships of Indobufen (B1671881) and Analogs
The biological activity of indobufen, an antiplatelet agent, is intrinsically linked to its chemical structure, particularly its stereochemistry. Indobufen is a chiral molecule and exists as a racemic mixture of two enantiomers: (S)-indobufen and (R)-indobufen. Research has demonstrated that the pharmacological effects of indobufen are primarily attributable to the (S)-enantiomer. nih.gov
The anti-platelet and anti-inflammatory activities reside mainly in the (S)-enantiomer. nih.gov Studies have shown that this compound is approximately twice as potent as the racemic mixture in its ability to inhibit the synthesis of cyclooxygenase (COX) products. nih.gov The primary mechanism of action for indobufen's antiplatelet effect is the selective and reversible inhibition of the COX enzyme in platelets. nih.gov
Further investigations into the structure-activity relationships of the individual enantiomers have revealed a significant difference in their potency. One study found that this compound is 7.2-fold more potent than (R)-indobufen in its antiplatelet effect. nih.gov While the R-enantiomer is less active, it can still inhibit the same enzyme at higher concentrations. nih.gov The key structural features of the (S)-enantiomer are what confer its higher affinity and inhibitory activity at the cyclooxygenase active site. The stereospecificity of this interaction highlights the importance of the three-dimensional arrangement of the atoms in the this compound molecule for its biological function.
| Compound | Relative Potency |
|---|---|
| This compound | ~7.2 times more potent than (R)-Indobufen |
| Racemic Indobufen | ~2 times less potent than this compound |
| (R)-Indobufen | Least potent |
Computational Approaches for SAR (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. japsonline.commdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. japsonline.com These computational approaches are instrumental in understanding the SAR of drugs like indobufen and in guiding the design of new, more effective analogs. japsonline.com
QSAR studies for antiplatelet agents, including indobufen, aim to build mathematical models that can predict the inhibitory activity of compounds. japsonline.com These models are developed by analyzing a dataset of compounds with known activities and a range of calculated molecular descriptors, which are numerical representations of the molecules' properties. By identifying the key descriptors that influence activity, researchers can gain insights into the structural requirements for a desired pharmacological effect. mdpi.com
For a class of antiplatelet agents, QSAR models can be used to:
Predict the antiplatelet properties of newly designed compounds before they are synthesized.
Optimize the structure of existing drugs to enhance their activity and reduce potential side effects.
Understand the mechanism of drug-receptor interactions at a molecular level.
While specific QSAR models exclusively for this compound are not detailed in the provided search results, the application of QSAR to the broader category of synthetic antiplatelet drugs demonstrates a valuable tool for the rational design of novel therapeutic agents. japsonline.comjapsonline.com
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of a pharmacologically active compound like this compound are a cornerstone of drug development, aimed at improving efficacy, selectivity, and pharmacokinetic profiles. While specific studies detailing the synthesis of novel this compound derivatives were not found in the search results, the principles of medicinal chemistry allow for the exploration of structural modifications.
The general approach to designing novel derivatives often involves:
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties to enhance a desired property without significantly altering the chemical structure.
Structure Simplification or Elaboration: Modifying the core scaffold to either simplify the molecule for easier synthesis or elaborate on it to introduce new interaction points with the biological target.
Conformational Restriction: Introducing structural constraints to lock the molecule in a more active conformation, potentially increasing potency and selectivity.
Future Directions in S Indobufen Research
Elucidation of Remaining Mechanistic Gaps
The primary mechanism of (S)-Indobufen is the reversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, which consequently reduces the biosynthesis of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation. patsnap.comnih.gov However, several observations suggest that its pharmacological profile is more complex. Studies have indicated that indobufen (B1671881) can inhibit platelet aggregation induced by agonists such as ADP and collagen, pointing to pathways independent of COX-1 inhibition. patsnap.comnih.gov Furthermore, evidence suggests it may exert anticoagulant effects by modulating coagulation factors and down-regulating tissue factor (TF) expression in monocytes. nih.govresearchgate.net
Future research must focus on closing these mechanistic gaps. A critical area of investigation is the precise molecular targets and signaling cascades involved in its non-COX-dependent antiplatelet activities. Identifying the specific receptors or intracellular signaling proteins that this compound interacts with to inhibit ADP and collagen-induced aggregation is paramount. Additionally, the pathways through which it influences the expression and activity of coagulation factors II and X remain to be fully characterized. nih.gov Clarifying these aspects will provide a more complete picture of its antithrombotic efficacy.
| Known Mechanism | Mechanistic Gaps for Future Research |
| Reversible COX-1 Inhibition: Potent, reversible inhibition of cyclooxygenase-1, leading to decreased Thromboxane A2 (TXA2) production. nih.govnih.gov | Non-COX-1 Antiplatelet Effects: What are the specific molecular targets for inhibiting platelet aggregation induced by ADP and collagen? patsnap.com |
| Inhibition of Prostaglandin (B15479496) Synthesis: Reduction in the synthesis of prostaglandins (B1171923) like PGE2. nih.gov | Anticoagulant Pathways: How does this compound modulate the synthesis and activity of coagulation factors II and X? nih.gov |
| Modulation of Monocyte Activity: Down-regulation of tissue factor (TF) in human monocytes. researchgate.net | Tissue Factor Regulation: What is the precise signaling cascade leading to the suppression of TF mRNA and protein expression in monocytes? |
Development of Enantio-selective Formulations
Indobufen is commercially available as a racemic mixture, containing both the (S) and (R) enantiomers. Research has unequivocally demonstrated that the anti-cyclooxygenase activity resides almost exclusively in the (S)-enantiomer. nih.govnih.gov The (S)-form is approximately two-fold more potent than the racemate, whereas the (R)-enantiomer is substantially less active, requiring significantly higher concentrations to achieve a similar effect. nih.gov
Furthermore, pharmacokinetic studies have revealed stereospecific differences in their disposition. The (S)-enantiomer is eliminated more rapidly from the body (shorter half-life) compared to its (R)-antipode. nih.gov This results in a higher steady-state concentration of the less active (R)-enantiomer when the racemic mixture is administered. nih.gov These pharmacological and pharmacokinetic disparities provide a strong rationale for the development of an enantio-selective formulation containing only this compound. nih.gov This "chiral switching" approach could potentially offer a more favorable therapeutic profile by maximizing the on-target effects of the active enantiomer while minimizing exposure to the less active isomer. nps.org.au Future formulation science should focus on creating stable and bioavailable preparations of pure this compound.
| Property | This compound | (R)-Indobufen |
| Pharmacological Activity | High potency as a COX-1 inhibitor; responsible for the majority of the antiplatelet effect. nih.govnih.gov | Significantly lower potency as a COX inhibitor. nih.gov |
| Half-life (t1/2) | Shorter (approx. 4.5 h). nih.gov | Longer (approx. 7.4 h). nih.gov |
| Oral Clearance (Cl) | Faster (approx. 1.1 L/h). nih.gov | Slower (approx. 0.7 L/h). nih.gov |
| Steady-State Levels | Lower relative concentration. nih.gov | Higher relative concentration. nih.gov |
Advanced Preclinical Models for Thrombotic and Inflammatory Conditions
The pathophysiology of thrombosis is now understood to be deeply intertwined with inflammatory processes, a concept known as "thromboinflammation." nih.gov This interplay involves complex interactions between platelets, leukocytes (especially neutrophils), and the vascular endothelium. nih.govmaastrichtuniversity.nl To fully appreciate the therapeutic potential of this compound, future preclinical research must employ models that recapitulate this complexity.
While early studies successfully used models like carotid artery microanastomosis in rats to demonstrate antithrombotic effects, next-generation models are needed. nih.gov Advanced in vivo models, such as stenosis-induced deep vein thrombosis or ligation-induced endothelial denudation in mice, can provide deeper insights into the drug's performance under conditions of both vascular injury and inflammation. nih.govmaastrichtuniversity.nl Moreover, the use of microfluidic "organ-on-a-chip" systems that simulate the human microvasculature can offer a high-throughput platform to study the effects of this compound on platelet-leukocyte interactions and thrombus formation under controlled hemodynamic conditions. These models will be crucial for evaluating its impact not just on platelet aggregation but also on key inflammatory events like neutrophil extracellular trap (NET) formation.
| Model Type | Specific Example | Potential Research Application for this compound |
| In Vivo Arterial Thrombosis | Ferric chloride-induced carotid artery injury model | Assess efficacy in preventing occlusive thrombus formation at a site of chemical endothelial injury. |
| In Vivo Venous Thrombosis | Stenosis-induced deep vein thrombosis (DVT) model nih.gov | Evaluate the ability to prevent DVT in a model combining blood stasis and vascular stress. |
| Thromboinflammation Model | Ligation-induced endothelial denudation model maastrichtuniversity.nl | Investigate the dual effect on thrombus formation and subsequent vascular inflammation and remodeling. |
| In Vitro Microfluidics | "Vessel-on-a-chip" with co-cultured endothelial cells | Analyze effects on platelet adhesion, aggregation, and interaction with leukocytes under physiological flow conditions. |
Integration of Omics Technologies for Comprehensive Understanding
High-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer an unprecedented opportunity to obtain a holistic view of a drug's biological effects. worldscholarsreview.orgmdpi.com The application of these technologies to this compound research could uncover novel mechanisms of action, identify biomarkers of response, and pave the way for personalized medicine approaches. researchgate.net
Proteomics: Mass spectrometry-based proteomics can be used to perform an unbiased analysis of the entire protein landscape of platelets and endothelial cells before and after treatment with this compound. This could reveal novel protein targets or pathways modulated by the drug, extending beyond its known effect on COX-1.
Metabolomics: By profiling the complete set of small-molecule metabolites in plasma or urine, metabolomics can provide a functional readout of the systemic effects of this compound. This would offer a detailed map of its impact on the arachidonic acid cascade and other related lipid signaling pathways.
Transcriptomics: RNA-sequencing (RNA-Seq) could be employed to analyze how this compound alters gene expression in relevant cells like monocytes and vascular endothelial cells. nih.gov This approach could provide a mechanistic basis for its observed effects on inflammation and coagulation factor regulation.
Genomics: Genome-wide association studies (GWAS) in patient populations could identify genetic variants associated with variability in drug response, potentially identifying individuals who would benefit most from this compound therapy or those at higher risk for certain effects. nih.gov
| Omics Technology | Objective | Potential Outcome for this compound Research |
| Proteomics | Identify and quantify the complete set of proteins in a biological sample. mdpi.com | Discovery of novel protein targets of this compound in platelets, revealing non-COX-1 mechanisms. |
| Metabolomics | Profile all small-molecule metabolites. worldscholarsreview.org | Comprehensive mapping of the drug's impact on lipid metabolism and other systemic biochemical pathways. |
| Transcriptomics | Analyze the complete set of RNA transcripts (gene expression). worldscholarsreview.org | Understanding how this compound modulates gene expression to influence inflammation and coagulation. |
| Genomics | Study the complete set of DNA (the genome). nih.gov | Identification of genetic biomarkers to predict patient response and personalize therapy. |
Q & A
Q. What molecular mechanisms underlie (S)-Indobufen’s antiplatelet activity, and what experimental methods validate these mechanisms?
this compound inhibits platelet aggregation primarily through reversible blockade of cyclooxygenase-1 (COX-1), reducing thromboxane A2 synthesis. Researchers should employ in vitro platelet aggregation assays (e.g., light transmission aggregometry) and measure thromboxane B2 (TXB2) levels via ELISA to quantify COX-1 inhibition . Comparative studies using aspirin as a control can clarify mechanistic differences.
Q. Which pharmacokinetic parameters are critical for assessing this compound’s bioavailability in clinical studies?
Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life. Crossover studies with healthy volunteers under fasting/fed conditions are recommended to evaluate absorption variability. Bioanalytical methods like HPLC or LC-MS/MS ensure precise quantification .
Q. What standardized endpoints are used to evaluate this compound’s efficacy in preventing ischemic cardiovascular events?
Primary endpoints include major adverse cardiovascular events (MACE: stroke, myocardial infarction, cardiovascular death) and graft patency rates in post-CABG patients. Secondary endpoints may incorporate platelet reactivity units (PRU) measured via VerifyNow or thromboelastography .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across heterogeneous patient populations?
Meta-regression and subgroup analyses (e.g., by age, renal function, or genetic polymorphisms in CYP2C19) should be conducted to identify effect modifiers. Sensitivity analyses excluding high-risk-of-bias studies (per Cochrane criteria) improve validity. For example, a 2023 meta-analysis found no efficacy difference between this compound and aspirin in low-bleeding-risk cohorts but highlighted variability in elderly patients .
Q. What statistical and methodological safeguards are essential for non-inferiority trials comparing this compound to aspirin?
Define a non-inferiority margin (e.g., ≤1.3 hazard ratio for MACE) based on historical aspirin trials. Use modified intention-to-treat (mITT) analysis with per-protocol sensitivity testing. Ensure adequate power (>80%) and adjust for multiplicity if testing multiple endpoints. Blinding and centralized event adjudication reduce bias .
Q. How should observational studies address confounding by concomitant antiplatelet therapies when assessing this compound’s safety?
Apply propensity score matching to balance covariates (e.g., baseline bleeding risk, co-administered clopidogrel). Competing risk analyses (Fine-Gray models) account for mortality as a competing event for bleeding outcomes. Sensitivity analyses using inverse probability weighting further validate findings .
Methodological Guidance
What frameworks are optimal for formulating this compound research questions in translational studies?
Use PICO (Population: post-CABG patients; Intervention: this compound; Comparison: aspirin; Outcome: graft patency) to structure clinical questions. For preclinical studies, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize mechanistic or pharmacokinetic gaps .
Q. How can researchers optimize assay conditions for quantifying this compound’s pharmacodynamic effects?
Standardize blood collection tubes (e.g., citrate vs. heparin), processing times (<2 hours for platelet assays), and agonist concentrations (e.g., 5 µM ADP for aggregation). Pre-dose and post-dose sampling at Tmax (2–4 hours) captures peak effects .
Data Analysis & Reporting
Q. What strategies mitigate bias in meta-analyses of this compound trials?
Adhere to PRISMA guidelines, assess publication bias via funnel plots/Egger’s test, and use random-effects models to account for heterogeneity. Exclude studies with high attrition (>20%) or unblinded outcome assessment. Present GRADE evidence profiles to contextualize certainty .
Q. How should researchers handle missing data in this compound RCTs?
Implement multiple imputation with chained equations (MICE) for continuous variables (e.g., platelet reactivity) and pattern-mixture models for sensitivity analyses. Pre-specify handling of missing data in statistical analysis plans (SAPs) to avoid post hoc bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
